Home > Products > Building Blocks P5753 > Trityl candesartan cilexetil
Trityl candesartan cilexetil - 170791-09-0

Trityl candesartan cilexetil

Catalog Number: EVT-341885
CAS Number: 170791-09-0
Molecular Formula: C52H48N6O6
Molecular Weight: 853 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trityl candesartan cilexetil is a compound with the molecular formula C52H48N6O6 . It is an impurity of Candesartan, an angiotensin II type-1 receptor antagonist used in the treatment of congestive heart failure .

Synthesis Analysis

The synthesis of candesartan cilexetil involves several steps. The key intermediate, methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate, is prepared and structurally characterized using 1H-NMR, 13C-NMR, IR spectral analysis, melting point, and thin layer chromatography . The synthesis also involves ethylation of certain derivatives .

Molecular Structure Analysis

The molecular structure of Trityl candesartan cilexetil is complex, with a total of 120 bonds, including 72 non-H bonds, 47 multiple bonds, 17 rotatable bonds, 2 double bonds, 45 aromatic bonds, 2 five-membered rings, 7 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), 1 carbonate (-thio) derivative, 1 ether (aromatic), and 1 Imidazole .

Candesartan Cilexetil

Compound Description: Candesartan cilexetil is a prodrug that is rapidly and completely hydrolyzed to candesartan during absorption from the gastrointestinal tract [, , , , , ]. It is an angiotensin II receptor antagonist used to treat hypertension [, , , , , , , , , ] and heart failure [, ]. It has poor water solubility, limiting its bioavailability [, , , , , , , ].

Relevance: Candesartan cilexetil is the active metabolite of trityl candesartan cilexetil, formed by the removal of the trityl protecting group [, , , , ]. This deprotection is a crucial step in the synthesis of candesartan cilexetil [, , , , ].

Trityl Alcohol

Compound Description: Trityl alcohol is a process-related impurity found in candesartan cilexetil [, ].

Relevance: Trityl alcohol is the byproduct formed during the deprotection of trityl candesartan cilexetil to candesartan cilexetil [, , , , ].

MTE Impurity

Compound Description: MTE impurity is a process-related impurity found in candesartan cilexetil [, ]. The exact structure of this impurity is not provided in the provided papers.

Relevance: Similar to trityl alcohol, MTE impurity is also identified as a process-related impurity during the synthesis of candesartan cilexetil, likely arising from the preparation of trityl candesartan cilexetil [, ].

1-(Cyclohexyloxycarbonyloxy) ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)-biphenyl-4-yl]methyl]-1H-benzo[d]imidazole-7-carboxylate

Relevance: This compound is structurally related to Trityl Candesartan Cilexetil because it is the deprotected and hydrolyzed form of Trityl Candesartan Cilexetil. []

Ethyl 2-ethoxy-1-[[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-yl]methyl]-1H-benzo[d]imidazole-7-carboxylic acid (Trityl Candesartan)

Relevance: This compound is structurally related to Trityl Candesartan Cilexetil because it lacks the 1-(cyclohexyloxycarbonyloxy) ethyl group present in Trityl Candesartan Cilexetil. []

1-Chloroethyl cyclohexyl carbonate

Relevance: This compound is structurally related to Trityl Candesartan Cilexetil because it contains the cyclohexyl carbonate moiety that eventually becomes the 1-(cyclohexyloxycarbonyloxy) ethyl group in Trityl Candesartan Cilexetil after reaction with iodide and subsequent reaction with Trityl Candesartan. []

1-Iodoethyl cyclohexyl carbonate

Relevance: This compound is structurally related to Trityl Candesartan Cilexetil because it is produced from 1-Chloroethyl cyclohexyl carbonate and is used to install the 1-(cyclohexyloxycarbonyloxy) ethyl group present in Trityl Candesartan Cilexetil. []

Classification

Trityl candesartan cilexetil falls under the category of pharmaceuticals, specifically as an antihypertensive agent. It is classified as a non-peptide angiotensin II receptor blocker (ARB) and is utilized in cardiovascular therapies.

Synthesis Analysis

The synthesis of trityl candesartan cilexetil involves several chemical reactions and modifications from its parent compound, candesartan. A notable method includes a three-step reaction process that incorporates the formation of a tetrazole ring, hydrolysis, and the addition of a protecting group.

  1. Starting Material: The synthesis typically begins with candesartan cyclic compound.
  2. Reaction Steps:
    • Formation of Tetrazole: This step involves reacting the starting material with trialkyl tin azide in an organic solvent such as toluene or dimethylformamide.
    • Hydrolysis: An alkali metal hydroxide (commonly sodium hydroxide) is used to hydrolyze the intermediate product.
    • Protection: A protecting group is added to yield trityl candesartan cilexetil without isolating intermediate products between steps, enhancing yield and efficiency .
Molecular Structure Analysis

The molecular structure of trityl candesartan cilexetil can be described by its chemical formula C50H44N6O6C_{50}H_{44}N_{6}O_{6} and a molecular weight of approximately 824.9 g/mol. The compound features a complex arrangement that includes:

  • Benzimidazole Ring: Central to its structure, contributing to its biological activity.
  • Tetrazole Group: Enhances binding affinity to the angiotensin II receptor.
  • Trityl Group: This modification increases lipophilicity and alters pharmacokinetic properties.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

Trityl candesartan cilexetil participates in various chemical reactions during its synthesis and application:

  1. Deprotection Reactions: The trityl group can be removed using organic acids or inorganic acids in organic solvents, facilitating conversion back to candesartan cilexetil.
  2. Hydrolysis Reactions: Hydrolysis is crucial for converting esters into their corresponding acids, impacting bioavailability.
  3. Phase Transfer Catalysis: This technique is often employed to enhance reaction rates when dealing with immiscible phases, particularly in the formation of trityl candesartan from its precursors .
Mechanism of Action

Trityl candesartan cilexetil operates primarily as an antagonist at the angiotensin II type 1 receptor (AT1). Its mechanism involves:

  • Receptor Binding: The compound binds competitively to AT1 receptors, preventing angiotensin II from eliciting vasoconstriction.
  • Vasodilation: By blocking these receptors, it promotes vasodilation and subsequently reduces blood pressure.
  • Renin-Angiotensin System Modulation: It modulates the renin-angiotensin system, contributing to improved cardiovascular outcomes in hypertensive patients .
Physical and Chemical Properties Analysis

The physical and chemical properties of trityl candesartan cilexetil include:

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and ethanol but poorly soluble in water.
  • Melting Point: Melting points generally range between 150°C to 160°C depending on purity.
  • Stability: Exhibits stability under standard storage conditions but may degrade in extreme pH environments or upon exposure to light .
Applications

Trityl candesartan cilexetil has significant applications in both clinical and research settings:

  1. Antihypertensive Therapy: Used for managing hypertension and heart failure due to its efficacy in lowering blood pressure.
  2. Research Tool: Serves as a valuable compound in studying receptor interactions within the renin-angiotensin system.
  3. Drug Development: Its derivatives are explored for enhanced pharmacological profiles and reduced side effects compared to traditional therapies.
Introduction to Trityl Candesartan Cilexetil

Trityl candesartan cilexetil represents a pivotal synthetic intermediate in the production of candesartan cilexetil, an established angiotensin II receptor blocker used in hypertension and heart failure management. This trityl-protected compound addresses specific chemical instability challenges inherent in the final active pharmaceutical ingredient, enabling efficient large-scale synthesis. Its significance lies at the intersection of organic chemistry and pharmaceutical engineering, where protective group strategies facilitate the practical manufacture of complex therapeutics. This section examines the compound’s contextual background through three lenses: the historical trajectory of angiotensin II receptor blockers, its specialized role as a synthetic intermediate, and the broader pharmacological implications of prodrug design exemplified by candesartan cilexetil [2] [7] [9].

Historical Development of Angiotensin II Receptor Blockers (ARBs)

The evolution of angiotensin II receptor blockers traces a paradigm of rational drug design, beginning with the identification of the renin-angiotensin-aldosterone system's role in blood pressure regulation. Early peptide-based inhibitors like saralasin (developed in the 1970s) demonstrated angiotensin II receptor blockade but suffered from poor oral bioavailability and partial agonist activity, limiting therapeutic utility. The breakthrough emerged in the 1980s with Takeda Pharmaceutical Company’s discovery of non-peptide imidazole-5-acetic acid derivatives (S-8307 and S-8308), which served as foundational leads for selective angiotensin II type 1 (AT~1~) receptor antagonism. Structural optimization at DuPont yielded losartan—the first orally active ARB approved in 1995—featuring a biphenylmethyl tetrazole motif critical for binding affinity [3] [10].

Subsequent ARBs, including candesartan, were designed to enhance receptor binding kinetics and insurmountable antagonism. Candesartan’s development specifically targeted improved potency and duration of action over losartan, culminating in the strategic use of a cilexetil ester prodrug moiety to overcome bioavailability limitations. This progression reflects iterative advances in molecular pharmacology:

Table 1: Key Milestones in ARB Development

YearDevelopmentSignificance
1971Saralasin (Peptide antagonist)Proof-of-concept for AT~1~ blockade; limited by intravenous route and partial agonism
1982S-8308 (Imidazole derivative)First non-peptide AT~1~ antagonist; inspired rational design of later ARBs
1995Losartan ApprovalFirst oral ARB; established biphenyl-tetrazole pharmacophore
1998Candesartan Cilexetil ApprovalIntroduced potent insurmountable antagonism via prodrug engineering

The structural refinement from losartan to candesartan involved replacing the imidazole ring with a benzimidazole core and optimizing the alkyl chain linking to the tetrazole group. This yielded candesartan’s active metabolite, exhibiting ≈80-fold greater affinity for the AT~1~ receptor compared to losartan’s active form (EXP 3174). Candesartan’s covalent binding to AT~1~ receptors underpins its prolonged dissociation kinetics and clinical efficacy in 24-hour blood pressure control [1] [4] [9].

Role of Trityl Candesartan Cilexetil as a Synthetic Intermediate

Trityl candesartan cilexetil (chemical name: 1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-trityl-1H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate) serves as a protected precursor in the multi-step synthesis of candesartan cilexetil. Its primary function is to safeguard the reactive tetrazole ring—a critical pharmacophore in angiotensin II receptor blockers—during chemical transformations. The tetrazole group (pK~a~ ≈ 4.9) is prone to alkylation, oxidation, and acid-catalyzed degradation under synthetic conditions, necessitating protective strategies for high-yield manufacturing [2] [7].

The trityl (triphenylmethyl) group is installed early in the synthesis via alkylation of the tetrazole nitrogen, leveraging its steric bulk and lipophilicity to shield this sensitive heterocycle. Subsequent steps, including ester hydrolysis, amidation, or purification processes, proceed with minimized side reactions. Crucially, the trityl group is removed under mild acidic conditions (e.g., dilute acetic acid or hydrochloric acid) at a late synthesis stage, regenerating the pharmacologically essential tetrazole without structural compromise. This protective approach significantly enhances the overall yield and purity profile of candesartan cilexetil [2] [7].

Table 2: Synthetic Methodologies for Trityl Candesartan Cilexetil

Synthetic StepReagents/ConditionsPurposeYield Impact
Tetrazole TritylationTrityl chloride, base (e.g., K~2~CO~3~), polar aprotic solventProtects tetrazole N-H bond from electrophilic attackPrevents degradation (<15% yield loss)
Intermediate PurificationCrystallization (ethyl acetate/petroleum ether)Isolates trityl-protected intermediate; removes metallic catalystsEnsures >98% purity
DetritylationDilute HCl/AcOH, 20–25°CDeprotects tetrazole without disturbing ester prodrug or benzimidazole coreNear-quantitative (>95%)

Patent literature underscores the compound’s industrial relevance, detailing optimized routes that achieve >80% overall yield from unprotected precursors. For instance, Chinese Patent CN101323610B describes a high-yielding sequence using Raney nickel-assisted hydrogenation and trityl group manipulation, minimizing heavy metal residues in the final active pharmaceutical ingredient [2] [7].

Pharmacological Significance of Prodrug Design in ARB Therapeutics

Candesartan cilexetil exemplifies the strategic application of prodrug technology to overcome biopharmaceutical barriers. The active drug, candesartan, is a poorly permeable carboxylic acid derivative with limited oral absorption (<15% bioavailability). Esterification with cyclohexyloxycarbonyloxyethyl groups creates the lipophilic, membrane-permeable prodrug, candesartan cilexetil. This "cascading" prodrug undergoes rapid enzymatic hydrolysis by intestinal esterases during absorption, releasing candesartan and non-toxic fragments (cyclohexanol and carbon dioxide). The design exploits physiological enzymes to enable efficient systemic delivery, resulting in ≈40% relative bioavailability enhancement compared to unmodified candesartan [1] [4] [5].

The pharmacological rationale extends beyond solubility modulation:

  • Site-Specific Activation: Hydrolysis occurs predominantly in the intestinal mucosa and liver, maximizing first-pass activation and minimizing systemic prodrug circulation.
  • Kinetic Optimization: The cilexetil moiety provides optimal hydrolysis rates, ensuring prompt candesartan release without premature degradation in the gut lumen.
  • Potency Amplification: As a prototypical "cascading prodrug," candesartan cilexetil achieves higher potency per unit dose than non-prodrug ARBs (e.g., losartan), with an effective maintenance dose of 4–32 milligrams daily [1] [4] [9].

Table 3: Impact of Prodrug Design on Candesartan Pharmacokinetics

ParameterCandesartan (Active Drug)Candesartan Cilexetil (Prodrug)Pharmacological Advantage
Oral Bioavailability<15%≈40%Enhanced systemic exposure
Lipophilicity (log P)Low (Hydrophilic at pH 7.4)High (Lipophilic ester)Improved intestinal passive diffusion
Activation SiteN/AIntestinal mucosa/liverTargeted activation; reduced renal prodrug load
Peak Plasma Time2–3 hours3–4 hoursPredictable absorption kinetics

This molecular optimization reflects a broader trend in angiotensin II receptor blocker development, wherein prodrug engineering (e.g., olmesartan medoxomil) addresses inherent physicochemical limitations. Approximately 10% of globally marketed drugs utilize prodrug approaches, with candesartan cilexetil standing as a clinically validated case study in bioavailability enhancement for angiotensin II receptor antagonists [5] [8] [9]. The trityl intermediate, while pharmacologically inert, is indispensable for realizing this prodrug’s manufacturing feasibility and therapeutic potential.

Properties

CAS Number

170791-09-0

Product Name

Trityl candesartan cilexetil

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Molecular Formula

C52H48N6O6

Molecular Weight

853 g/mol

InChI

InChI=1S/C52H48N6O6/c1-3-61-50-53-46-30-18-29-45(49(59)62-36(2)63-51(60)64-42-25-14-7-15-26-42)47(46)57(50)35-37-31-33-38(34-32-37)43-27-16-17-28-44(43)48-54-55-56-58(48)52(39-19-8-4-9-20-39,40-21-10-5-11-22-40)41-23-12-6-13-24-41/h4-6,8-13,16-24,27-34,36,42H,3,7,14-15,25-26,35H2,1-2H3

InChI Key

MOHQWFWIPOOTGV-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C)OC(=O)OC9CCCCC9

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C)OC(=O)OC9CCCCC9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.